molecular formula C18H28N4 B7875908 N-tert-butyl-6,7-dimethylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine

N-tert-butyl-6,7-dimethylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine

Cat. No.: B7875908
M. Wt: 300.4 g/mol
InChI Key: ZRDBXFSTCZIHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-6,7-dimethylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-6,7-dimethylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary, but it typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, pressures, and catalysts.

    Purification: The final product is purified using techniques such as chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves:

    Large-Scale Reactors: The reactions are conducted in large-scale reactors to produce significant quantities of the compound.

    Automation: The process is often automated to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-6,7-dimethylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts can be used to facilitate the reactions, including transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce reduced derivatives.

Scientific Research Applications

N-tert-butyl-6,7-dimethylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in industrial processes, including the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-6,7-dimethylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Targets: It binds to specific molecular targets, such as enzymes or receptors, to modulate their activity.

    Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions and processes.

Properties

IUPAC Name

N-tert-butyl-6,7-dimethylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4/c1-12-10-14-15(11-13(12)2)21-18(6-8-19-9-7-18)16(20-14)22-17(3,4)5/h10-11,19,21H,6-9H2,1-5H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDBXFSTCZIHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C3(N2)CCNCC3)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N=C(C3(N2)CCNCC3)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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